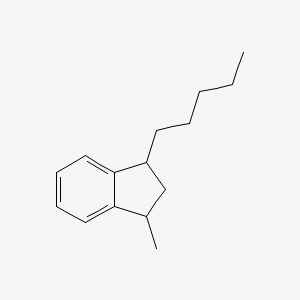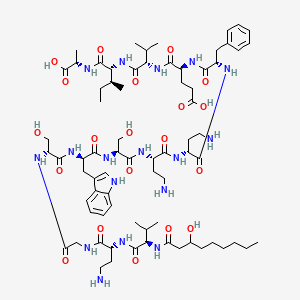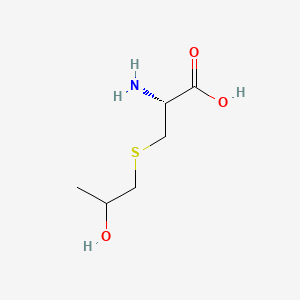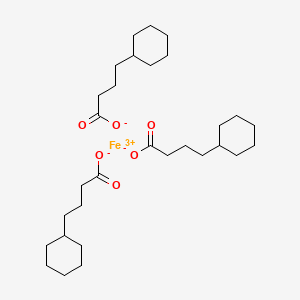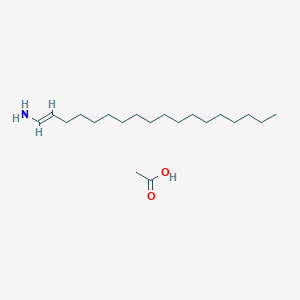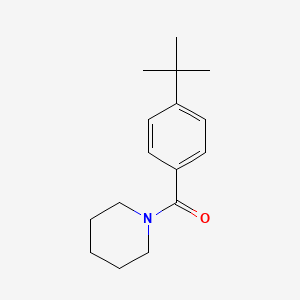
2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)-: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a pyridine derivative with 3,4-dichlorophenol to form 2-(3,4-dichlorophenoxy)pyridine.
Oxidation: The next step involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it back to a methylthio group.
Substitution: The pyridine ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine and phenoxy derivatives.
科学的研究の応用
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism by which Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,4-Dichlorophenoxy)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylthio)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)pyridine
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- is unique due to the presence of both the 3,4-dichlorophenoxy group and the methylsulfinyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
85330-95-6 |
|---|---|
分子式 |
C12H9Cl2NO2S |
分子量 |
302.2 g/mol |
IUPAC名 |
2-(3,4-dichlorophenoxy)-5-methylsulfinylpyridine |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-18(16)9-3-5-12(15-7-9)17-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
InChIキー |
IXZOUXZKBAMFFP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


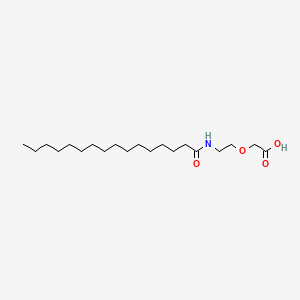

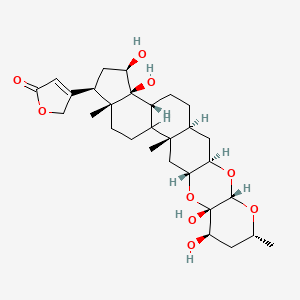
arsanium bromide](/img/structure/B15176074.png)
